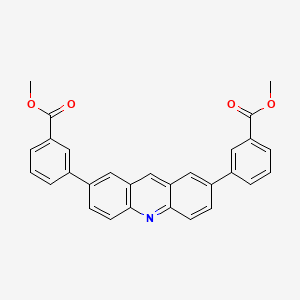
Dimethyl 3,3'-(acridine-2,7-diyl)dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is a chemical compound with the molecular formula C29H21NO4 and a molecular weight of 447.48 g/mol It is characterized by its acridine core structure, which is a tricyclic aromatic system, and two benzoate groups attached at the 3 and 3’ positions of the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate typically involves the esterification of 3,3’-(acridine-2,7-diyl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, leading to the formation of substituted acridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of acridine-quinones.
Reduction: Formation of dimethyl 3,3’-(acridine-2,7-diyl)diol.
Substitution: Formation of substituted acridines with various functional groups.
Scientific Research Applications
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Studied for its potential anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Used in the development of organic electronic materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate involves its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, contributing to its photosensitizing properties .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness
Dimethyl 3,3’-(acridine-2,7-diyl)dibenzoate is unique due to its dual benzoate groups, which enhance its lipophilicity and potentially improve its cellular uptake. This structural feature distinguishes it from other acridine derivatives and may contribute to its unique biological and chemical properties .
Properties
Molecular Formula |
C29H21NO4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 3-[7-(3-methoxycarbonylphenyl)acridin-2-yl]benzoate |
InChI |
InChI=1S/C29H21NO4/c1-33-28(31)22-7-3-5-18(13-22)20-9-11-26-24(15-20)17-25-16-21(10-12-27(25)30-26)19-6-4-8-23(14-19)29(32)34-2/h3-17H,1-2H3 |
InChI Key |
ANTQUKYWCCPQEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC=C5)C(=O)OC)N=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















